molecular formula C19H22FNO6S B11053520 4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(phenoxymethyl)morpholine

4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(phenoxymethyl)morpholine

Cat. No. B11053520
M. Wt: 411.4 g/mol
InChI Key: USLHFFOJKNCRIU-UHFFFAOYSA-N
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Description

4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(phenoxymethyl)morpholine is a complex organic compound with the molecular formula C19H22FNO6S This compound is characterized by the presence of a morpholine ring substituted with a phenoxymethyl group and a sulfonyl group attached to a fluorinated dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(phenoxymethyl)morpholine typically involves multiple steps:

    Formation of the Fluorinated Dimethoxyphenyl Intermediate: This step involves the fluorination of a dimethoxybenzene derivative using a fluorinating agent such as Selectfluor.

    Sulfonylation: The fluorinated dimethoxyphenyl intermediate is then sulfonylated using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

    Morpholine Ring Formation: The sulfonylated intermediate is reacted with morpholine under basic conditions to form the morpholine ring.

    Phenoxymethyl Substitution: Finally, the phenoxymethyl group is introduced via a nucleophilic substitution reaction using phenoxymethyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(phenoxymethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxymethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(phenoxymethyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes can help elucidate biological pathways and mechanisms.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with biological targets relevant to certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(phenoxymethyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The fluorinated dimethoxyphenyl moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-3-methylmorpholine
  • 4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(methoxymethyl)morpholine

Comparison

Compared to similar compounds, 4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(phenoxymethyl)morpholine is unique due to the presence of the phenoxymethyl group, which can significantly influence its chemical reactivity and biological activity. This structural difference may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

properties

Molecular Formula

C19H22FNO6S

Molecular Weight

411.4 g/mol

IUPAC Name

4-(2-fluoro-4,5-dimethoxyphenyl)sulfonyl-2-(phenoxymethyl)morpholine

InChI

InChI=1S/C19H22FNO6S/c1-24-17-10-16(20)19(11-18(17)25-2)28(22,23)21-8-9-26-15(12-21)13-27-14-6-4-3-5-7-14/h3-7,10-11,15H,8-9,12-13H2,1-2H3

InChI Key

USLHFFOJKNCRIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1OC)S(=O)(=O)N2CCOC(C2)COC3=CC=CC=C3)F

Origin of Product

United States

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